

4-Butoxy-3,5-dimethylphenylboronic acid structural information

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Compound of Interest

Compound Name:	4-Butoxy-3,5-dimethylphenylboronic acid
CAS No.:	845551-41-9
Cat. No.:	B1284249

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An In-depth Technical Guide to **4-Butoxy-3,5-dimethylphenylboronic acid**: Synthesis, Characterization, and Application

Introduction

4-Butoxy-3,5-dimethylphenylboronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Belonging to the versatile class of boronic acids, its primary utility lies in its role as a nucleophilic coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of medicinal chemistry and materials science, enabling the efficient construction of carbon-carbon bonds, particularly for creating complex biaryl and heteroaryl structures. The butoxy and dimethyl substitutions on the phenyl ring provide specific steric and electronic properties, allowing researchers to fine-tune the characteristics of target molecules, such as modifying solubility, metabolic stability, or electronic properties in drug candidates and organic electronics. This guide provides a comprehensive overview of its structural information, a plausible synthetic route, detailed spectroscopic characterization, and a practical protocol for its

application in the Suzuki-Miyaura coupling, tailored for researchers and drug development professionals.

Section 1: Core Structural and Physicochemical Properties

The fundamental identity and physical characteristics of a reagent are critical for its proper handling, storage, and use in stoichiometry calculations. **4-Butoxy-3,5-dimethylphenylboronic acid** is a solid at room temperature with a defined molecular structure that dictates its reactivity.

Property	Value	Source(s)
CAS Number	845551-41-9	[1][2][3]
Molecular Formula	C ₁₂ H ₁₉ BO ₃	[1][2][4]
Molecular Weight	222.09 g/mol	[1][2][4]
Physical Form	Solid	
Melting Point	193-198 °C	
InChI Key	NOVHHUSAJRKJRC- UHFFFAOYSA-N	
Canonical SMILES	CCCCOc1c(C)cc(cc1C)B(O)O	

Section 2: Spectroscopic Characterization (Predicted)

To ensure the identity and purity of **4-Butoxy-3,5-dimethylphenylboronic acid**, a combination of spectroscopic techniques is essential. While a dedicated public spectrum for this specific molecule is not readily available, its structure allows for a reliable prediction of its key spectroscopic signatures based on data from analogous compounds.[5][6][7]

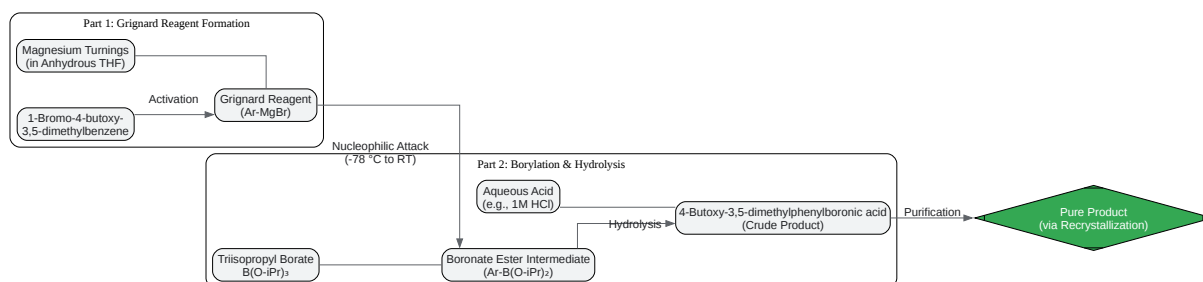
- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and diagnostic.

- Aromatic Protons: Two singlets would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the symmetrical substitution pattern, the two protons on the phenyl ring are chemically equivalent, resulting in a single signal integrating to 2H.
- Butoxy Group Protons: The butoxy chain will exhibit four distinct signals: a triplet for the terminal methyl group ($\sim\delta$ 0.9 ppm, 3H), a sextet for the adjacent methylene group ($\sim\delta$ 1.5 ppm, 2H), a quintet for the next methylene group ($\sim\delta$ 1.7 ppm, 2H), and a triplet for the methylene group attached to the oxygen ($\sim\delta$ 4.0 ppm, 2H).
- Methyl Group Protons: The two methyl groups on the phenyl ring are equivalent and will appear as a single sharp singlet, likely around δ 2.2-2.4 ppm, integrating to 6H.
- Boronic Acid Protons: The two hydroxyl protons on the boron atom will appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and water content, but it is often observed between δ 4.0-8.0 ppm.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation but is expected around δ 130-140 ppm. The other carbons will appear in the typical aromatic range of δ 110-160 ppm.
 - Alkyl Carbons: The four carbons of the butoxy group and the two carbons of the dimethyl groups will be visible in the upfield region of the spectrum (δ 10-70 ppm).
- ^{11}B NMR (Boron-11 Nuclear Magnetic Resonance): This technique is particularly useful for boron-containing compounds. For arylboronic acids, a single, relatively broad signal is expected in the range of δ 27-30 ppm, which is characteristic of a trigonal planar boronic acid.^[5]

Section 3: Synthesis and Purification Workflow

The most common and reliable method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.^{[8][9]}

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Butoxy-3,5-dimethylphenylboronic acid**.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **4-Butoxy-3,5-dimethylphenylboronic acid** from 1-bromo-4-butoxy-3,5-dimethylbenzene.

Materials:

- 1-Bromo-4-butoxy-3,5-dimethylbenzene
- Magnesium (Mg) turnings

- Iodine (a single crystal for activation)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (HCl), 1M solution
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Protocol:

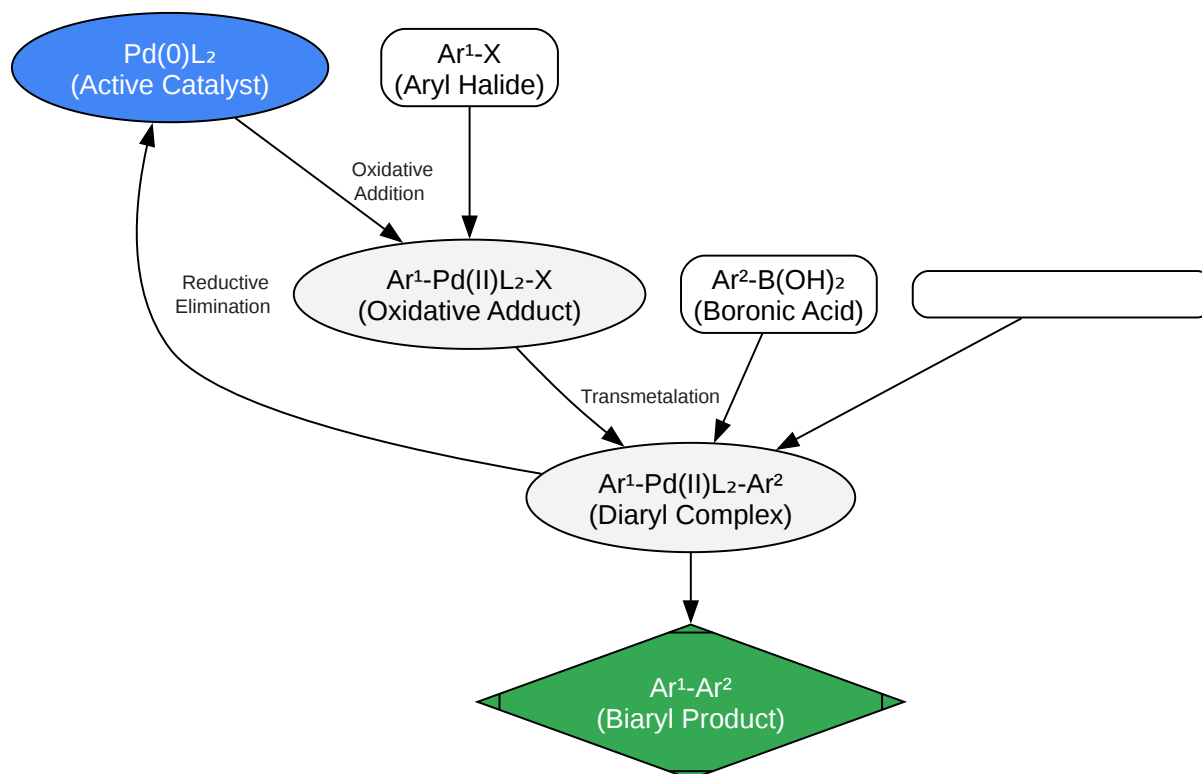
- Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen. This is a critical step as Grignard reagents are highly moisture-sensitive.
- Grignard Reagent Formation:
 - Place Mg turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
 - In the dropping funnel, prepare a solution of 1-bromo-4-butoxy-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF.
 - Add a small portion of the aryl bromide solution to the Mg turnings. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
 - Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:

- Cool the reaction mixture to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Add triisopropyl borate (1.1 equivalents) dropwise via syringe, keeping the internal temperature below $-65\text{ }^{\circ}\text{C}$. The choice of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions with fewer side products.
- After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Cool the flask in an ice bath and slowly quench the reaction by adding 1M HCl. Stir vigorously for 1 hour until all solids have dissolved.
 - Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
 - Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - The crude solid can be purified by recrystallization, typically from a mixed solvent system like hexane/ethyl acetate or by trituration with cold hexane to remove nonpolar impurities.
 - Dry the resulting white solid under vacuum. Confirm purity via melting point and NMR spectroscopy.

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **4-Butoxy-3,5-dimethylphenylboronic acid** is in the Suzuki-Miyaura coupling, a powerful method for forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds.^[10]

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple **4-Butoxy-3,5-dimethylphenylboronic acid** with a generic aryl bromide.

Rationale: The choice of catalyst, ligand, base, and solvent is critical for success. A phosphine-ligated palladium(0) species is the active catalyst. The base is required to activate the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.^[11]

Materials:

- **4-Butoxy-3,5-dimethylphenylboronic acid** (1.2 equivalents)
- Aryl Bromide (Ar-Br, 1.0 equivalent)
- Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine), 1-5 mol%)
- Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equivalents)
- Solvent system: e.g., 1,4-Dioxane and Water (4:1 ratio)

Protocol:

- **Reaction Setup:** To a flame-dried Schlenk flask, add the aryl bromide, **4-Butoxy-3,5-dimethylphenylboronic acid**, K₃PO₄, and Pd(PPh₃)₄.
- **Degassing:** Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- **Solvent Addition:** Add the degassed dioxane/water solvent mixture via syringe. The presence of water can often accelerate the reaction.
- **Reaction:** Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
 - Wash the filtrate with water and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Section 5: Safety, Handling, and Storage

As a professional in a research environment, adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from structurally similar boronic acids provides a strong basis for safe handling procedures.^[12]^[13]^[14]

- Hazards:
 - Skin Irritation (H315): Causes skin irritation.^[13]^[14]
 - Eye Irritation (H319): Causes serious eye irritation.^[13]^[14]
 - Respiratory Irritation (H335): May cause respiratory irritation.^[13]^[14]
 - Acute Oral Toxicity: May be harmful if swallowed.^[12]^[14]
- Personal Protective Equipment (PPE):
 - Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
 - Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Storage:
 - Store at -20°C for long-term stability.^[1]^[2]
 - Keep the container tightly closed in a dry, well-ventilated place. Boronic acids can undergo dehydration to form boroxines, especially upon heating, so proper storage is key to maintaining reagent integrity.
- Handling:
 - For maximum recovery of the product, especially when using small quantities, centrifuge the original vial before removing the cap to ensure all solid material is at the bottom.^[1]^[2]

Conclusion

4-Butoxy-3,5-dimethylphenylboronic acid is a valuable and highly enabling chemical reagent. Its well-defined structure provides specific steric and electronic properties that are leveraged in the synthesis of advanced materials and complex pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity, particularly within the context of the Suzuki-Miyaura coupling, allows researchers to predictably and efficiently construct novel molecular architectures. Proper handling and storage are essential to ensure its stability and the reproducibility of experimental results.

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